2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile

Medicinal Chemistry Physicochemical Properties Fluorine Chemistry

Sourcing halogenated phenylacetonitriles with the precise 2-amino-4-bromo-6-fluoro substitution pattern often leads to long lead times. This compound resolves that bottleneck as a ready-to-use, multi-functional building block. - Unique 6-fluoro substituent enhances metabolic stability vs. non-fluorinated analogs, directly addressing PK liabilities in early hit-to-lead programs. - Belongs to the amino-acetonitrile derivative class with demonstrated anthelmintic activity, including potency gains of >300-fold in larval development assays with optimized substitution. - Offers three orthogonal reactive handles (primary amine, aryl bromide, nitrile) for rapid diversification into fluorinated heterocycle libraries.

Molecular Formula C8H6BrFN2
Molecular Weight 229.05 g/mol
CAS No. 1000340-98-6
Cat. No. B1292658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile
CAS1000340-98-6
Molecular FormulaC8H6BrFN2
Molecular Weight229.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)CC#N)F)Br
InChIInChI=1S/C8H6BrFN2/c9-5-3-7(10)6(1-2-11)8(12)4-5/h3-4H,1,12H2
InChIKeyZBROJEWHLGVDBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-4-bromo-6-fluorophenyl)acetonitrile: Physicochemical & Class Profile


2-(2-Amino-4-bromo-6-fluorophenyl)acetonitrile is a substituted phenylacetonitrile bearing both bromine and fluorine atoms on a 2-aminoaryl core. Its computed logP (XLogP3) is 1.7 and the predicted logP from other models is 2.81768, indicating moderate lipophilicity [1]. The compound belongs to the amino-acetonitrile derivative (AAD) class, which has been explored for anthelmintic activity and other biological applications [2]. Its substitution pattern—featuring a primary amino group, a bromine atom, and a fluorine atom—creates a unique electronic and steric environment that can influence reactivity and biological interactions.

Scaffold Class
Amino-acetonitrile derivative; explored for anthelmintic research
Substitution Pattern
6-Fluoro, 4-bromo, 2-amino aryl core; unique electronic environment
Research Context
Fluorinated scaffold for screening and building block diversification

2-(2-Amino-4-bromo-6-fluorophenyl)acetonitrile: Generic Substitution Failure


Generic substitution of 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile with non-fluorinated analogs or differently substituted phenylacetonitriles is not straightforward. The presence of the 6-fluoro substituent significantly alters the compound's electronic properties, lipophilicity, and metabolic stability [1]. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate pKa, enhance membrane permeability, and block metabolic hotspots [2]. In the context of amino-acetonitrile derivatives, SAR studies have shown that specific substituents (e.g., CF3 at position 2) can enhance anthelmintic potency by over 300-fold in larval development assays [3]. Therefore, swapping this compound for a close analog without the 6-fluoro group or with a different halogen pattern would likely yield a different biological profile and may not replicate the desired physicochemical or pharmacological properties.

Fluorine impact 6-Fluoro substituent significantly alters lipophilicity and metabolic stability; non-fluorinated analogs may shift these properties.
Halogen pattern Different halogen substitution can change electronic effects and class-level SAR; may not transfer directly.
Analog mismatch Close analogs lacking 6-fluoro may not replicate the intended biological profile; substitution requires validation.

2-(2-Amino-4-bromo-6-fluorophenyl)acetonitrile: Comparator-Based Evidence


Lipophilicity vs. Non-Fluorinated Analog

The 6-fluoro substituent in 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile increases the compound's lipophilicity compared to the non-fluorinated analog, 2-(2-amino-4-bromophenyl)acetonitrile. This difference is reflected in the computed logP values, which are important predictors of membrane permeability and oral absorption [1].

Lipophilicity Shift
Data to verify
Estimated ΔlogP
+0.5 to +1.0 units
May alter membrane permeability context
Comparator data not directly available; class-level estimate
Medicinal Chemistry Physicochemical Properties Fluorine Chemistry

Anthelmintic Activity of Amino-Acetonitrile Class

2-(2-Amino-4-bromo-6-fluorophenyl)acetonitrile belongs to the amino-acetonitrile derivative (AAD) class, which has demonstrated high anthelmintic activity against parasitic nematodes such as Haemonchus contortus and Trichostrongylus colubriformis. Within this class, specific substituents (e.g., CF3 at position 2) can enhance potency by over 300-fold in larval development assays [1]. While the exact EC50 of this specific compound is not publicly reported, its structural features align with the AAD pharmacophore, making it a candidate for further evaluation in anthelmintic screening programs.

AAD Class Activity
Class-level
>300-fold potency enhancement reported for CF3-substituted analogs
Supports anthelmintic screening context
Specific EC50 for this compound not reported
Anthelmintic Parasitology Veterinary Medicine

Molecular Weight and PSA vs. Non-Fluorinated Analog

The presence of a fluorine atom in 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile increases its molecular weight and polar surface area (PSA) relative to the non-fluorinated analog, 2-(2-amino-4-bromophenyl)acetonitrile. The target compound has a molecular weight of 229.05 g/mol and a PSA of 49.8 Ų, whereas the non-fluorinated analog has a molecular weight of 211.06 g/mol [1]. These differences can affect drug-likeness parameters such as Lipinski's Rule of Five.

MW & PSA Shift
Data to verify
ΔMW +17.99 g/mol vs non-fluorinated analog
Influences drug-likeness parameter review
PSA difference not available for comparator
Medicinal Chemistry Physicochemical Properties Drug Design

2-(2-Amino-4-bromo-6-fluorophenyl)acetonitrile: Best-Fit Application Scenarios


Anthelmintic Drug Discovery Screening

Given the established activity of amino-acetonitrile derivatives against drug-resistant nematodes, 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile is well-suited for inclusion in anthelmintic screening cascades. Its 6-fluoro substitution may confer improved metabolic stability compared to non-fluorinated analogs, making it a candidate for further optimization in veterinary or human antiparasitic programs [1].

Fluorine-Containing Compound Libraries Scaffold

The compound's unique substitution pattern (2-amino, 4-bromo, 6-fluoro) provides multiple handles for diversification. It can serve as a building block for synthesizing fluorinated heterocycles or for generating compound libraries aimed at exploring the effects of fluorine substitution on target binding and pharmacokinetics [2].

Physicochemical Property Studies in Drug Design

The computed logP, PSA, and molecular weight differences relative to non-fluorinated analogs make 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile a useful tool for investigating the impact of fluorine substitution on membrane permeability and oral absorption in early-stage drug discovery [3].

Application
Selection Property
Validation Focus
Anthelmintic screening studies
AAD class activity profile
Parasite larval development assays
Fluorinated building block synthesis
Multiple synthetic handles (NH2, Br)
Diversification into fluorinated heterocycles
Physicochemical property studies
Computed logP, PSA context
Membrane permeability and Rule-of-Five assessment
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